Idasanutlin

Catalog No.
S548212
CAS No.
1229705-06-9
M.F
C31H29Cl2F2N3O4
M. Wt
616.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Idasanutlin

CAS Number

1229705-06-9

Product Name

Idasanutlin

IUPAC Name

4-[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid

Molecular Formula

C31H29Cl2F2N3O4

Molecular Weight

616.5 g/mol

InChI

InChI=1S/C31H29Cl2F2N3O4/c1-30(2,3)14-24-31(15-36,19-10-9-17(32)13-21(19)34)25(18-6-5-7-20(33)26(18)35)27(38-24)28(39)37-22-11-8-16(29(40)41)12-23(22)42-4/h5-13,24-25,27,38H,14H2,1-4H3,(H,37,39)(H,40,41)/t24-,25-,27+,31-/m0/s1

InChI Key

TVTXCJFHQKSQQM-LJQIRTBHSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

RG7388; RG 7388; RG-7388; RO5503781; RO-5503781; RO 5503781; Idasanutlin.

Canonical SMILES

CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F

Isomeric SMILES

CC(C)(C)C[C@H]1[C@]([C@H]([C@@H](N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F

The exact mass of the compound Idasanutlin is 615.15032 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Idasanutlin (RG7388), CAS 1229705-06-9, is a second-generation, clinical-stage small-molecule antagonist of the p53-MDM2 interaction. Characterized by an engineered cyanopyrrolidine core, it was developed to overcome the pharmacokinetic liabilities and potency limits of first-generation cis-imidazoline inhibitors [1]. For procurement and material selection, Idasanutlin is defined by its ultra-high biochemical binding affinity (IC50 = 6 nM) and targeted selectivity for MDM2. However, buyers must account for its extreme hydrophobicity; the crystalline API exhibits an aqueous solubility of less than 0.05 µg/mL, necessitating the use of amorphous solid dispersions or specialized solvent systems for effective in vivo formulation and systemic delivery [2].

Substituting Idasanutlin with earlier-generation MDM2 inhibitors, such as Nutlin-3a or RG7112, fundamentally compromises assay sensitivity and in vivo translation. Nutlin-3a requires micromolar concentrations to achieve cellular efficacy, which frequently induces off-target effects and limits its utility to basic in vitro proof-of-concept studies [1]. While the first-generation clinical compound RG7112 offers improved potency over Nutlin-3a, it still demands relatively high dosing to achieve p53 stabilization, leading to severe dose-limiting hematological toxicities in translational models [2]. Idasanutlin’s cyanopyrrolidine scaffold provides a 15-fold increase in target affinity compared to Nutlin-3a and a significantly wider therapeutic window, making it the mandatory choice for rigorous preclinical modeling, advanced formulation development, and targeted oncology research [3].

Biochemical Target Affinity: Enhanced p53-MDM2 Disruption

In cell-free HTRF (Homogeneous Time-Resolved Fluorescence) binding assays, Idasanutlin demonstrates an IC50 of 6 nM for the p53-MDM2 interaction. This represents a 3-fold improvement over its direct clinical predecessor RG7112 (IC50 = 18 nM) and a 15-fold improvement over the widely used first-generation research tool Nutlin-3a (IC50 = 90 nM). This enhanced affinity allows researchers to achieve complete target saturation at lower molar concentrations, reducing the risk of off-target kinase inhibition.

Evidence Dimensionp53-MDM2 interaction inhibition (IC50)
Target Compound DataIdasanutlin: 6 nM
Comparator Or BaselineRG7112: 18 nM; Nutlin-3a: 90 nM
Quantified Difference3x more potent than RG7112; 15x more potent than Nutlin-3a
ConditionsCell-free HTRF biochemical assay

Enables the use of lower compound concentrations in high-throughput screens and cellular assays, minimizing off-target toxicity.

Cellular Cytotoxicity and Apoptosis Induction

Idasanutlin exhibits profound cellular potency in p53-wildtype models compared to legacy inhibitors. In primary chronic lymphocytic leukemia (CLL) cells, Idasanutlin achieved a mean LC50 of 0.18 µM after 48 hours of treatment, whereas Nutlin-3a required a concentration of 2.4 µM to achieve the same lethality[1]. This order-of-magnitude difference in cellular potency directly translates to more robust p53 stabilization and p21 induction at sub-micromolar doses.

Evidence DimensionMean LC50 for cell death
Target Compound DataIdasanutlin: 0.18 µM
Comparator Or BaselineNutlin-3a: 2.4 µM
Quantified Difference13.3-fold lower concentration required for equivalent cytotoxicity
Conditions48-hour XTT assay in primary wildtype p53 CLL cells

Provides a wider therapeutic window and more reliable apoptosis induction in complex cellular or primary tissue models.

Formulation Dependency and Aqueous Solubility

A critical procurement consideration for Idasanutlin is its extreme hydrophobicity. The standard crystalline API possesses an aqueous solubility of less than 0.05 µg/mL at physiological pH (1.5–7.0), classifying it as a BCS Class IV compound with inherently poor permeability and erratic absorption [1]. To achieve reliable systemic exposure and oral bioavailability in vivo, the compound must be formulated as an amorphous solid dispersion (e.g., polymer co-precipitates) [1]. Standard aqueous dosing vehicles will result in sub-therapeutic blood levels and failed in vivo efficacy studies.

Evidence DimensionAqueous solubility and in vivo absorption
Target Compound DataAmorphous solid dispersion (Enhanced dissolution and bioavailability)
Comparator Or BaselineCrystalline Idasanutlin (<0.05 µg/mL solubility)
Quantified DifferenceCrystalline baseline is practically insoluble (<0.05 µg/mL); requires >30% polymer co-precipitation to achieve systemic exposure
ConditionsPhysiological pH (1.5–8.0) and in vivo pharmacokinetic models

Alerts buyers that standard aqueous reconstitution is insufficient for in vivo studies, requiring advanced formulation strategies like solid dispersions.

Therapeutic Window: Malignant vs. Non-Malignant Cell Selectivity

Idasanutlin demonstrates a wider therapeutic window in vitro compared to legacy inhibitors. In comparative viability assays, the IC50 ratio between non-malignant breast cells (MCF-10A) and malignant triple-negative breast cancer (TNBC) cells was up to 3.39-fold for Idasanutlin, compared to only a 1.36-fold difference for Nutlin-3a [1]. This enhanced differential toxicity ensures that Idasanutlin more selectively targets malignant cells, reducing baseline cytotoxicity in healthy control cell lines.

Evidence DimensionIC50 ratio (Non-malignant MCF-10A vs. Malignant TNBC cells)
Target Compound DataIdasanutlin: 3.39-fold difference
Comparator Or BaselineNutlin-3a: 1.36-fold difference
Quantified DifferenceIdasanutlin provides a 2.5x wider therapeutic window between healthy and malignant cells
ConditionsCellular viability assay comparing MCF-10A and TNBC cell lines

Provides a cleaner toxicological profile in complex co-culture systems and reduces background cell death in non-target tissues.

In Vivo Pharmacokinetic and Efficacy Modeling

Due to its optimized cyanopyrrolidine core, Idasanutlin is the benchmark MDM2 antagonist for in vivo xenograft studies. However, researchers must utilize amorphous solid dispersion formulations or specialized lipid nanocomplexes to overcome its BCS Class IV solubility limits (<0.05 µg/mL) and achieve reliable oral bioavailability [1].

High-Throughput p53-MDM2 Disruption Assays

With a biochemical IC50 of 6 nM, Idasanutlin serves as a highly potent positive control in HTRF and TR-FRET screening assays aimed at discovering novel p53 reactivators, offering greater assay sensitivity compared to the 90 nM affinity of legacy compounds like Nutlin-3a .

Mechanistic Studies on MDM2-Targeted Resistance

As a clinical-stage benchmark compound, Idasanutlin is widely used to model acquired resistance to non-genotoxic p53 therapies. Prolonged exposure in wild-type p53 cell lines reliably generates secondary resistance and de novo TP53 mutations, providing a robust, clinically relevant model for evaluating combination therapies[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

615.1503181 Da

Monoisotopic Mass

615.1503181 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QSQ883V35U

Drug Indication

Treatment of all conditions included in the category of malignant neoplasms (except nervous system, haematopoietic and lymphoid tissue)
Treatment of acute lymphoblastic leukaemia, Treatment of acute myeloid leukaemia

Wikipedia

Idasanutlin

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 06-21-2024
1: Ding Q, Zhang Z, Liu JJ, Jiang N, Zhang J, Ross TM, Chu XJ, Bartkovitz D, Podlaski F, Janson C, Tovar C, Filipovic ZM, Higgins B, Glenn K, Packman K, Vassilev LT, Graves B. Discovery of RG7388, a Potent and Selective p53-MDM2 Inhibitor in Clinical Development. J Med Chem. 2013, 56 (14), 5979–5983.
PubMed PMID: 23808545.

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